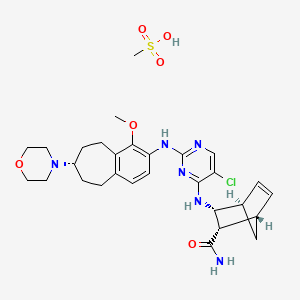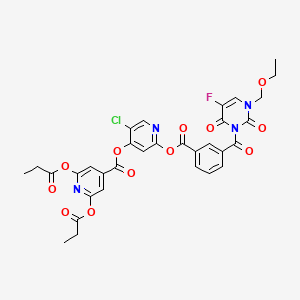
MRS2698
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MRS2698 is a selective P2Y2 agonist. This compound has novel treatments for cardiovascular diseases, inflammatory diseases and neurodegeneration.
Aplicaciones Científicas De Investigación
Magnetic Relaxation Switches in Biosensing
MRS2698 finds significant application in the development of magnetic relaxation switches (MRS), particularly in biosensing. These magnetic nanosensors are utilized to detect molecular interactions in various biological samples and could potentially be applied in vivo. They are effective in detecting DNA-DNA, protein-protein, protein-small molecule interactions, and enzyme reactions with high efficiency and sensitivity. This technology, used in magnetic resonance imaging (MRI), has broad implications in biological applications like homogenous assays, microfluidic systems, and even potential in vivo imaging (Perez et al., 2002).
Proton Magnetic Resonance Spectroscopy in Pediatric Neurology
Proton MRS, a form of magnetic resonance spectroscopy, is emerging as a crucial tool in pediatric neurology research. It enables noninvasive assessment of regional brain biochemistry, aiding in understanding and predicting outcomes in various brain injuries and disorders. This technology also helps in studying oxidative metabolism in neurometabolic disorders, epilepsy, and could be significant in observing transport and metabolism of compounds in the brain, as well as in assessing the effects of CNS-targeted pharmacologic interventions (Novotny et al., 1998).
Neuropsychiatric Applications
MRS has been extensively used in neuropsychiatric research. It allows for noninvasive investigation of in vivo biochemistry, providing insights into various disorders like Alzheimer's disease, schizophrenia, and affective disorders. The technique has evolved from an in vitro biochemical analysis method to a powerful in vivo research tool, offering potential future applications in studying neuroleptic and antidepressant effects, and linking cerebral metabolism with neurophysiologic processes (Passe et al., 1995).
Monitoring Tumor Biochemistry and Treatment
31P MRS has been a valuable tool in oncology, especially in studying tumors. This technique provides non-invasive access to tumor biochemistry, aiding in monitoring bioenergetic status, pH regulation, and phospholipid metabolism in both treated and untreated tumors. It has become a critical component in clinical oncology research, offering perspectives that are increasingly optimistic for tumor treatment and monitoring (de Certaines et al., 1993).
Magnetic Resonance Spectroscopy in Psychiatry
MRS has been instrumental in psychiatric research, detecting neurobiological abnormalities in mental disorders. Its ability to study brain chemistry and metabolism non-invasively has been applied to various psychiatric disorders, offering potential in differential diagnosis and monitoring illness progression. It has also been used to investigate the metabolic effects of psychiatric treatments, linking these to clinical variables (Frangou & Williams, 1996).
Propiedades
Fórmula molecular |
C9H15N3O13P3S |
|---|---|
Peso molecular |
498.21 |
InChI |
InChI=1S/C9H15N3O13P3S/c10-6-7(14)4(21-8(6)12-2-1-5(13)11-9(12)29)3-28(19,20)24-27(18,25-28)23-26(16,17)22-15/h1-2,4,6-8,14-15H,3,10H2,(H,16,17)(H,19,20)(H,11,13,29)/t4-,6+,7+,8+/m0/s1 |
Clave InChI |
RYYBMEQFIJAQNN-MLQRGLMKSA-N |
SMILES |
O=P(OP1(OP(OO)(O)=O)=O)(O1)(C[C@@H]2O[C@@H](N(C(N3)=S)C=CC3=O)[C@H](N)[C@@H]2O)O |
Apariencia |
Solid powder |
Sinónimos |
MRS2698; MRS 2698; MRS-2698.; [(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl (hydroxy-phosphonooxyphosphoryl) hydrogen phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





